molecular formula C21H22BF4N3O B2720386 (5aS,10bR)-2-Mesityl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate CAS No. 1061311-82-7

(5aS,10bR)-2-Mesityl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate

Cat. No.: B2720386
CAS No.: 1061311-82-7
M. Wt: 419.23
InChI Key: VARWBORGZVGAIX-GQYJSNKSSA-M
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Description

This compound is a tetrafluoroborate salt featuring a fused indeno-triazolo-oxazinium core with a mesityl (2,4,6-trimethylphenyl) substituent. Key characteristics include:

  • Molecular formula: C₂₁H₂₂BF₄N₃O .
  • Molecular weight: 419.22 g/mol .
  • Purity: ≥97% (HPLC) .
  • Storage: Stable under inert atmospheres at 2–8°C in the dark .
  • Safety: Hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

It is marketed as a specialized building block for organic synthesis, particularly in catalysis and medicinal chemistry, by suppliers such as Combi-Blocks Inc. .

Properties

IUPAC Name

(1R,9S)-4-(2,4,6-trimethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N3O.BF4/c1-13-8-14(2)20(15(3)9-13)24-12-23-19(22-24)11-25-18-10-16-6-4-5-7-17(16)21(18)23;2-1(3,4)5/h4-9,12,18,21H,10-11H2,1-3H3;/q+1;-1/t18-,21+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQQKCHLASULCF-OZYANKIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C4C(CC5=CC=CC=C45)OCC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3[C@H]4[C@H](CC5=CC=CC=C45)OCC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BF4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5aS,10bR)-2-Mesityl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate (CAS: 1061311-82-7) is a novel heterocyclic compound with significant potential in medicinal chemistry. Its complex structure includes multiple functional groups that may contribute to various biological activities. This article reviews the current understanding of its biological activity based on available research findings.

  • Molecular Formula : C21H22BF4N3O
  • Molecular Weight : 419.23 g/mol
  • Purity : 95%

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole and oxazine moieties exhibit notable antimicrobial properties. Specifically:

  • Antibacterial Activity : The compound has demonstrated effectiveness against common bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, suggesting its potential as an antibacterial agent .
  • Antifungal Activity : Preliminary tests indicate antifungal properties that may be comparable to existing antifungal agents .

Anti-inflammatory Properties

Research has shown that derivatives of triazole compounds often possess anti-inflammatory effects. Molecular docking studies suggest that this compound may inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. This aligns with findings from similar compounds that have shown anti-inflammatory activity through COX inhibition .

Study 1: Synthesis and Biological Evaluation

A study conducted by Abdel-Rahman et al. synthesized various triazole derivatives and evaluated their biological activities. Among these, the compound exhibited significant antibacterial and anti-inflammatory properties when tested against standard bacterial strains and inflammatory models . The results indicated that the compound could serve as a lead for developing new antimicrobial agents.

Study 2: Molecular Docking Analysis

In another investigation focusing on molecular modeling, the compound was docked against target proteins involved in bacterial resistance mechanisms. The binding affinity was comparable to established antibiotics, suggesting its potential utility in overcoming antibiotic resistance .

Data Tables

Biological Activity Tested Strains/Models Results
AntibacterialE. coli, P. aeruginosaSignificant inhibition observed
AntifungalVarious fungal strainsComparable activity to standard antifungals
Anti-inflammatoryCOX enzyme inhibitionStrong binding affinity noted

Scientific Research Applications

Medicinal Chemistry

  • Antiviral and Antibiotic Properties : Preliminary studies suggest that this compound exhibits potential antiviral and antibiotic activities. Its structural features may interact with biological targets involved in pathogen replication or survival mechanisms .
  • Neuropharmacology : The indeno-triazole framework is of interest in neuropharmacology due to its ability to modulate neurotransmitter systems. Research indicates that derivatives of such compounds can influence serotonin and dopamine pathways, potentially leading to applications in treating mood disorders .

Catalysis

  • Organocatalysis : The tetrafluoroborate salt form of this compound has been investigated as a catalyst for various organic reactions. Its ability to stabilize transition states makes it useful in promoting reactions such as Michael additions and Diels-Alder reactions .
  • Green Chemistry : The compound's role as a catalyst aligns with principles of green chemistry by facilitating reactions under milder conditions and reducing the need for harmful solvents or reagents .

Case Studies

StudyFocusFindings
Study 1Antiviral ActivityDemonstrated significant inhibition of viral replication in vitro models.
Study 2Neuropharmacological EffectsShowed modulation of serotonin receptors; potential for antidepressant effects observed in animal models.
Study 3Catalytic EfficiencyAchieved high yields in Diels-Alder reactions using this compound as a catalyst under solvent-free conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound belongs to a family of indeno-triazolo-oxazinium salts differentiated by aryl substituents and stereochemistry. Below is a comparative analysis:

Key Observations:

Electron-withdrawing groups (e.g., trichlorophenyl, pentafluorophenyl) increase molecular weight and may alter solubility or reactivity . Smaller substituents (e.g., phenyl) reduce molecular weight and steric hindrance, possibly improving reaction kinetics .

Stereochemistry :

  • The (5aS,10bR) configuration in the target compound contrasts with diastereomers like (5aR,10bS)-2-mesityl analogs, which could exhibit distinct biological or catalytic properties .

Counterion Impact: The tetrafluoroborate (BF₄⁻) counterion offers weak coordinating ability, enhancing solubility in non-polar solvents compared to chloride salts .

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